molecular formula C13H15NO B11901825 8-Quinolinol, 7-(1,1-dimethylethyl)- CAS No. 52794-00-0

8-Quinolinol, 7-(1,1-dimethylethyl)-

Cat. No.: B11901825
CAS No.: 52794-00-0
M. Wt: 201.26 g/mol
InChI Key: PANCGJXKJLJQND-UHFFFAOYSA-N
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Description

7-(tert-butyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse biological activities. The addition of a tert-butyl group at the 7th position enhances its chemical properties, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-butyl)quinolin-8-ol typically involves the cyclization of 2-alkenylanilines with di-tert-butyl dicarbonate. This reaction is catalyzed by 4-dimethylaminopyridine (DMAP) and proceeds under mild conditions to yield tert-butyl quinolin-2-yl carbonates . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of 7-(tert-butyl)quinolin-8-ol follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-(tert-butyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

7-(tert-butyl)quinolin-8-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(tert-butyl)quinolin-8-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 7-(tert-butyl)quinolin-8-ol stands out due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This modification improves its bioavailability and efficacy in various applications compared to its analogs .

Properties

CAS No.

52794-00-0

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

7-tert-butylquinolin-8-ol

InChI

InChI=1S/C13H15NO/c1-13(2,3)10-7-6-9-5-4-8-14-11(9)12(10)15/h4-8,15H,1-3H3

InChI Key

PANCGJXKJLJQND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=C(C=CC=N2)C=C1)O

Origin of Product

United States

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